Methyl octadeca-7,11-diynoate
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Overview
Description
Methyl octadeca-7,11-diynoate is a chemical compound with the molecular formula C19H30O2 It is an ester derived from octadeca-7,11-diynoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-7,11-diynoate can be synthesized through the esterification of octadeca-7,11-diynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-7,11-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can reduce the triple bonds in the compound to form saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Major Products Formed
Reduction: Hydrogenation can yield methyl octadecanoate.
Substitution: Halogenation can result in compounds like methyl 8-chloro-octadeca-7,11-diynoate.
Scientific Research Applications
Methyl octadeca-7,11-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in lipid biochemistry and membrane biology.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadeca-7,11-diynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetylenic bonds can undergo reactions that modify the activity of these targets, leading to various biological effects. For example, its oxidation products can interact with cellular components, affecting processes like lipid metabolism and signal transduction .
Comparison with Similar Compounds
Methyl octadeca-7,11-diynoate can be compared with other acetylenic fatty esters, such as:
Methyl octadec-9-ynoate: Similar in structure but with a single acetylenic bond.
Methyl octadeca-6,8-diynoate: Contains two acetylenic bonds at different positions.
Methyl octadec-11E-en-9-ynoate: Features both an acetylenic and an olefinic bond.
The uniqueness of this compound lies in its specific acetylenic bond positions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
58444-01-2 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-7,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10-11,14-18H2,1-2H3 |
InChI Key |
DRFPAULGUNUSCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCC#CCCCCCC(=O)OC |
Origin of Product |
United States |
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